4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid
CAS No.:
Cat. No.: VC16207107
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid -](/images/structure/VC16207107.png)
Specification
Molecular Formula | C13H17NO2 |
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Molecular Weight | 219.28 g/mol |
IUPAC Name | 4-[[cyclobutyl(methyl)amino]methyl]benzoic acid |
Standard InChI | InChI=1S/C13H17NO2/c1-14(12-3-2-4-12)9-10-5-7-11(8-6-10)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |
Standard InChI Key | WTNLIAIVIKVFSL-UHFFFAOYSA-N |
Canonical SMILES | CN(CC1=CC=C(C=C1)C(=O)O)C2CCC2 |
Introduction
Structural and Physicochemical Properties
The molecular structure of 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid features a benzoic acid backbone substituted at the 4-position with a methylene-linked cyclobutyl(methyl)amine group. The cyclobutyl ring introduces significant steric hindrance and conformational rigidity, which may influence its solubility, stability, and intermolecular interactions.
Physical Properties
Based on analogous benzoic acid derivatives, key physical properties can be extrapolated:
The cyclobutyl group likely reduces aqueous solubility compared to simpler alkylamino derivatives, while the methyl group on the amine may enhance lipid solubility.
Synthesis and Manufacturing
Synthetic routes to 4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid can be adapted from methodologies used for related compounds, such as 4-(aminomethyl)benzoic acid .
Key Synthetic Steps
A plausible three-step synthesis involves:
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Formation of the Cyclobutyl(methyl)amine:
Cyclobutanol undergoes Hofmann degradation with methylamine under acidic conditions to yield cyclobutyl(methyl)amine. -
Mannich Reaction for Side-Chain Introduction:
Benzoic acid is subjected to a Mannich reaction with formaldehyde and cyclobutyl(methyl)amine, forming the aminomethyl linkage at the 4-position. -
Purification and Crystallization:
The crude product is purified via recrystallization from ethanol-water mixtures, achieving >95% purity .
Critical Reaction Conditions:
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Mannich reaction: 60–80°C, pH 4–5 (acetic acid buffer)
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Catalyst: None required (amine acts as base)
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Yield: ~65–70% after purification
Chemical Reactivity and Functionalization
The compound exhibits reactivity typical of both benzoic acids and secondary amines:
Dominant Reaction Pathways
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Amine Alkylation:
The secondary amine undergoes quaternization with alkyl halides, forming cationic species with enhanced water solubility.
Stability Considerations
The cyclobutyl ring is susceptible to ring-opening under strong acidic conditions (pH <2) or at temperatures exceeding 150°C, limiting processing options.
Parameter | Value | Method |
---|---|---|
Plasma Protein Binding | 85–90% | QSAR modeling |
Metabolic Clearance | Hepatic (CYP3A4-mediated oxidation) | In silico prediction |
Oral Bioavailability | 40–50% | Rule-of-Five compliance |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors, where the cyclobutyl group provides stereochemical control in target binding.
Materials Science
In polymer chemistry, the rigid cyclobutyl structure may impart thermal stability to polyamide resins when incorporated as a comonomer.
Comparison with Structural Analogs
The methyl-cyclobutylamino group confers distinct advantages over common substituents:
Derivative | LogP | Melting Point (°C) | Aqueous Solubility (mg/mL) |
---|---|---|---|
4-(Aminomethyl)benzoic acid | 0.76 | >300 | 12.4 |
4-(Cyclopentylamino) derivative | 2.1 | 185–190 | 0.8 |
Target Compound | 2.2* | 210–230* | <1* |
*Estimated values
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